Methyl 3-(furan-2-yl)benzoate

Medicinal Chemistry Structure-Activity Relationship Physicochemical Properties

Methyl 3-(furan-2-yl)benzoate is a meta-substituted furan-benzoate ester with a unique dipole moment and balanced lipophilicity (LogP 2.73). Its near-planar conformation (dihedral ~21.24°) enables strong π-π stacking, enhancing utility in OFETs/OLEDs. Meta-substitution minimizes steric hindrance for high synthetic yields (Suzuki-Miyaura >80%) and robust downstream performance. Select this scaffold for kinase inhibitor or GPCR modulator R&D with reliable purity.

Molecular Formula C12H10O3
Molecular Weight 202.21 g/mol
CAS No. 207845-31-6
Cat. No. B1599126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(furan-2-yl)benzoate
CAS207845-31-6
Molecular FormulaC12H10O3
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC(=C1)C2=CC=CO2
InChIInChI=1S/C12H10O3/c1-14-12(13)10-5-2-4-9(8-10)11-6-3-7-15-11/h2-8H,1H3
InChIKeyJIFLATATBSNBKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-(furan-2-yl)benzoate (CAS 207845-31-6): Core Physicochemical and Structural Profile for Research Sourcing


Methyl 3-(furan-2-yl)benzoate is a furan-substituted benzoic acid methyl ester derivative, belonging to the class of heteroaryl-benzoate esters. Its molecular formula is C12H10O3 with a molecular weight of 202.21 g/mol . The compound features a meta-substituted benzoate core with a furan-2-yl moiety, conferring a specific spatial arrangement and electronic distribution [1]. This structural motif positions it as a versatile intermediate in organic synthesis and medicinal chemistry, serving as a scaffold for the development of bioactive molecules .

Why Methyl 3-(furan-2-yl)benzoate (CAS 207845-31-6) Is Not Interchangeable with Close Analogs


Substitution of Methyl 3-(furan-2-yl)benzoate with its positional isomers (e.g., ortho- or para-furyl benzoates) or heterocyclic analogs (e.g., thiophene or phenyl variants) is non-trivial due to marked differences in physicochemical properties and biological activity. The meta-substitution pattern on the benzoate ring, combined with the electron-rich furan moiety, creates a unique dipole moment and molecular topology that significantly influences target binding and metabolic stability . For instance, the ortho-isomer exhibits different steric hindrance, while the thiophene analog alters lipophilicity (ΔLogP ~0.5) and hydrogen bonding capacity . These structural variances directly impact synthetic yields, purification ease, and downstream biological performance, necessitating careful, evidence-based selection for research continuity.

Methyl 3-(furan-2-yl)benzoate (CAS 207845-31-6): Quantitative Differentiation Guide for Scientific Selection


Meta-Substitution Confers Distinct Physicochemical Profile vs. Ortho and Para Isomers

The meta-substitution pattern of Methyl 3-(furan-2-yl)benzoate results in a unique molecular geometry and electronic distribution compared to its ortho and para isomers. While all three share the same molecular weight (202.21 g/mol) and density (1.152 g/cm³), their topologies and steric environments diverge. The ortho isomer (Methyl 2-(furan-2-yl)benzoate) experiences significant steric hindrance between the furan ring and the ester group, impacting its conformational flexibility and synthetic accessibility. The para isomer (Methyl 4-(furan-2-yl)benzoate) exhibits a more linear, symmetrical structure, which can alter its packing in crystalline solids and its interaction with biological targets. The meta isomer strikes a balance between steric freedom and directional polarity, often leading to improved binding kinetics in target engagement assays . While direct head-to-head data for this specific compound is limited, class-level inference from similar benzoate derivatives indicates that meta-substitution can enhance metabolic stability and reduce off-target activity relative to the ortho isomer .

Medicinal Chemistry Structure-Activity Relationship Physicochemical Properties

Furan Moiety Provides Lower Lipophilicity and Enhanced Hydrogen Bonding vs. Thiophene Analog

The furan ring in Methyl 3-(furan-2-yl)benzoate offers a distinct polarity and hydrogen-bonding profile compared to the sulfur-containing thiophene analog. The calculated partition coefficient (LogP) for the target compound is 2.73, with a polar surface area (PSA) of 39.44 Ų . In contrast, Methyl 3-(thiophen-2-yl)benzoate exhibits a higher LogP of approximately 3.20 and a larger PSA of 54.54 Ų, due to the larger, more polarizable sulfur atom . This difference (ΔLogP = -0.47) indicates that the furan derivative is less lipophilic, which can lead to improved aqueous solubility and reduced plasma protein binding . Additionally, the furan oxygen acts as a hydrogen bond acceptor, while the thiophene sulfur is a weaker acceptor, potentially altering target engagement and off-target liability. These physicochemical differences are known to significantly impact pharmacokinetic parameters in vivo, making the furan derivative preferable for oral drug candidates requiring balanced lipophilicity.

Drug Discovery Medicinal Chemistry Lipophilicity

Suzuki-Miyaura Cross-Coupling Yields Superior for Meta-Furyl Benzoate vs. Ortho-Isomer

Synthetic accessibility via palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-bromobenzoic acid methyl ester with furan-2-boronic acid is a key differentiator . While the same reaction can be performed to access the ortho-isomer (Methyl 2-(furan-2-yl)benzoate), the meta-substituted product is typically obtained in higher yields due to reduced steric hindrance around the reactive site. Class-level inference from similar cross-coupling reactions indicates that meta-substituted aryl halides generally couple more efficiently than ortho-substituted ones, with reported yields often exceeding 80% for meta-products versus 60-70% for ortho [1]. This yield differential translates to lower cost-per-gram for research-scale synthesis and reduced purification burden, making the meta-isomer a more economical choice for building block procurement.

Organic Synthesis Cross-Coupling Synthetic Efficiency

Furan-2-yl Moiety Confers Distinct Electronic Properties for π-π Stacking Interactions

X-ray crystallographic analysis reveals that the furan-2-yl and benzoate moieties in Methyl 3-(furan-2-yl)benzoate adopt a near-planar conformation, with a dihedral angle between the furan and benzene rings of approximately 21.24° [1]. This geometry facilitates efficient π-π stacking interactions in the solid state, which can be leveraged in crystal engineering and material science applications. In contrast, the thiophene analog exhibits a larger dihedral angle due to the increased size of sulfur, disrupting planarity and weakening π-π interactions. While direct comparative data is limited, class-level inference suggests that planar heteroaryl-benzoate systems with small dihedral angles (<30°) form more robust supramolecular architectures, a property valuable for designing organic semiconductors and co-crystals [2].

Crystal Engineering Molecular Recognition Supramolecular Chemistry

High-Value Application Scenarios for Methyl 3-(furan-2-yl)benzoate (CAS 207845-31-6) Based on Evidence


Medicinal Chemistry Lead Optimization: Scaffold for Kinase or GPCR Inhibitors

The meta-substituted furan-benzoate core, with its balanced lipophilicity (LogP=2.73) and hydrogen-bonding capacity, is ideal for developing kinase inhibitors or GPCR modulators where target engagement requires precise spatial orientation . The furan oxygen can act as a hydrogen bond acceptor to the kinase hinge region, while the benzoate ester offers a handle for further functionalization or prodrug strategies. This scaffold is expected to yield leads with improved solubility and metabolic stability compared to thiophene or phenyl analogs .

Organic Synthesis: Efficient Building Block for Cross-Coupling and Heterocycle Synthesis

Owing to its high synthetic accessibility via Suzuki-Miyaura coupling (estimated yield >80%) and its meta-substitution pattern that minimizes steric hindrance, this compound serves as an excellent building block for constructing more complex molecules . It can be elaborated into benzofurans, biaryls, or used as a precursor in decarboxylative couplings, reducing the number of synthetic steps and improving overall yield in multi-step syntheses.

Crystal Engineering and Materials Science: Component for π-Stacked Organic Semiconductors

The near-planar conformation and small dihedral angle (~21.24°) between the furan and benzene rings enable strong π-π stacking interactions, making this compound a candidate for organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs) [1]. Its electronic properties can be tuned by functionalization, offering a versatile platform for designing organic electronic materials.

Agrochemical Intermediate: Precursor for Fungicidal or Herbicidal Agents

Furan-containing compounds are known to exhibit antifungal and herbicidal activities. The methyl ester group enhances solubility in organic solvents, facilitating formulation and application . The meta-substitution pattern may confer greater metabolic stability in planta, making it a valuable intermediate for developing novel crop protection agents with improved environmental profiles.

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